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molecular formula C9H7FO B1339826 5-Fluoro-3-methylbenzofuran CAS No. 33118-83-1

5-Fluoro-3-methylbenzofuran

Cat. No. B1339826
M. Wt: 150.15 g/mol
InChI Key: LZVAHYZQDSUVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849629B2

Procedure details

Anhydrous sodium acetate (139.3 mmol, 11.4 g) was added to a solution of the title compound of Example 14, Step A (3.24 mmol, 1.6 g) in acetic anhydride (70 mL) and heated for 3 hours at 110° C. After cooling, the reaction mixture was poured into water (100 mL) and stirred for 1 hour. The aqueous solution was extracted with ether (2×100 mL), washed with 3% aqueous KOH (2×20 mL) and water (2×20 mL). The washed ether layer was collected, dried, filtered and the filtrate was evaporated to a brown residue, which was purified by silica gel chromatography (eluent:hexanes) to obtain the desired product, 5-fluoro-3-methyl benzofuran (59%, 1.77 mg).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[C:6]([C:9]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:10]=1[O:11][CH2:12]C(O)=O)(=O)[CH3:7].O>C(OC(=O)C)(=O)C>[F:20][C:18]1[CH:17]=[CH:16][C:10]2[O:11][CH:12]=[C:6]([CH3:7])[C:9]=2[CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)C1=C(OCC(=O)O)C=CC(=C1)F
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (2×100 mL)
WASH
Type
WASH
Details
washed with 3% aqueous KOH (2×20 mL) and water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The washed ether layer was collected
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a brown residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (eluent:hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC2=C(C(=CO2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 0.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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